8-[2-(3-Hydroxypent-1-enyl)-5-oxocyclopent-3-en-1-yl]octanoic acid
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Overview
Description
8-[2-(3-Hydroxypent-1-enyl)-5-oxocyclopent-3-en-1-yl]octanoic acid is a complex organic compound with the molecular formula C18H28O4 It is known for its unique structure, which includes a cyclopentene ring, a hydroxypentene side chain, and an octanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(3-Hydroxypent-1-enyl)-5-oxocyclopent-3-en-1-yl]octanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Hydroxypentene Side Chain: The hydroxypentene side chain can be introduced via a Wittig reaction, where an aldehyde reacts with a phosphonium ylide to form the desired alkene.
Attachment of the Octanoic Acid Moiety: The octanoic acid moiety can be attached through esterification or amidation reactions, depending on the functional groups present on the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-[2-(3-Hydroxypent-1-enyl)-5-oxocyclopent-3-en-1-yl]octanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-[2-(3-Hydroxypent-1-enyl)-5-oxocyclopent-3-en-1-yl]octanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and as a biomarker.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-[2-(3-Hydroxypent-1-enyl)-5-oxocyclopent-3-en-1-yl]octanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-[2-(3-Hydroxy-1-penten-1-yl)-5-oxocyclopent-3-en-1-yl]octanoic acid
- 8-[2-(3-Hydroxy-1-penten-1-yl)-5-oxocyclopent-1-yl]octanoic acid
- 8-((1R,2R)-2-((R,E)-3-hydroxypent-1-en-1-yl)-5-oxocyclopent-3-en-1-yl)octanoic acid
Uniqueness
8-[2-(3-Hydroxypent-1-enyl)-5-oxocyclopent-3-en-1-yl]octanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclopentene ring, hydroxypentene side chain, and octanoic acid moiety sets it apart from other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
8-[2-(3-hydroxypent-1-enyl)-5-oxocyclopent-3-en-1-yl]octanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-2-15(19)12-10-14-11-13-17(20)16(14)8-6-4-3-5-7-9-18(21)22/h10-16,19H,2-9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXJZDJLYSMGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC1C=CC(=O)C1CCCCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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